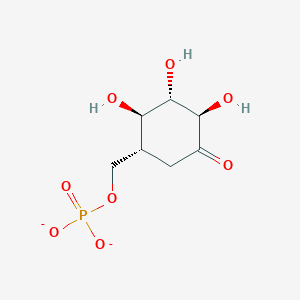
Validone 7-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Validone 7-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of validone 7-phosphate; major species at pH 7.3. It is a conjugate base of a validone 7-phosphate.
Scientific Research Applications
Intermediates in Validamycin A Biosynthesis Research has identified 2-epi-5-epi-valiolone as a specific precursor in validamycin A biosynthesis, suggesting it's the initial cyclization product from D-sedoheptulose 7-phosphate. The study highlights the conversion of 2-epi-5-epi-valiolone to valienone involving several intermediates, including validone, and presents a detailed pathway of validamycin A formation, emphasizing the nitrogen bridge formation between two pseudosaccharide units (Dong et al., 2001).
Divergence of Sedoheptulose 7-Phosphate Cyclases A study of sedoheptulose 7-phosphate cyclases, enzymes crucial for the generation of cyclic precursors like validamycin, shed light on their evolutionary divergence. These cyclases are involved in the biosynthesis of various bioactive compounds. The research provided insights into the genetic diversity, conserved sequences, and catalytic mechanisms of these cyclases, highlighting their potential for the stereospecific synthesis of cyclic molecules (Asamizu et al., 2012).
Gene Cluster for Validamycin Biosynthesis Identification of a gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 has been significant. This cluster's deletion confirmed its direct involvement in validamycin production. The study also detailed the function of specific genes within this cluster, crucial for the biosynthesis of validamycin, a vital agent for controlling sheath blight disease in rice (Yu et al., 2005).
properties
Product Name |
Validone 7-phosphate(2-) |
|---|---|
Molecular Formula |
C7H11O8P-2 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl phosphate |
InChI |
InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t3-,5-,6+,7+/m1/s1 |
InChI Key |
TWEGOAYSXFKLRS-UMWONPOSSA-L |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-] |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



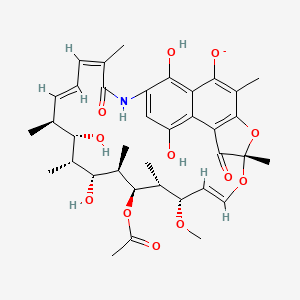

![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
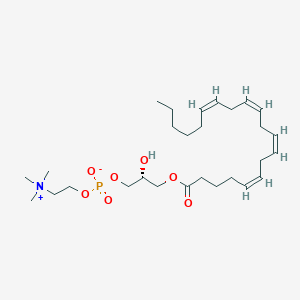

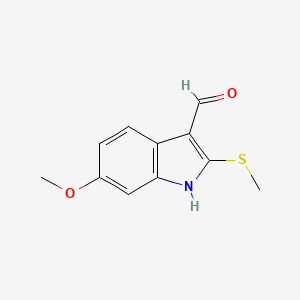
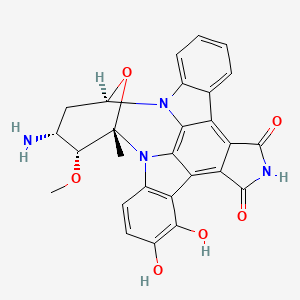
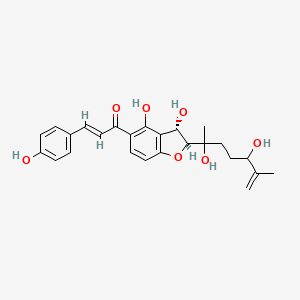
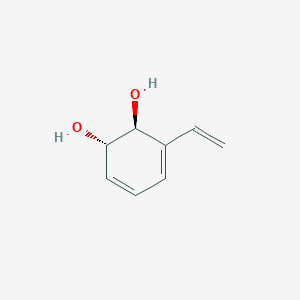
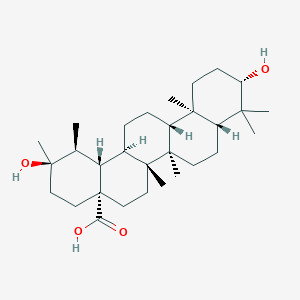
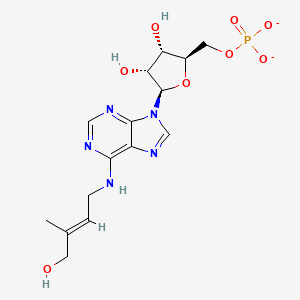
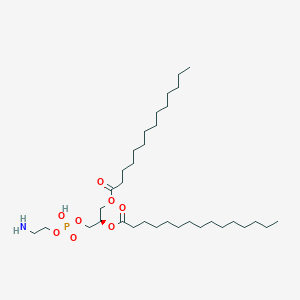
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)